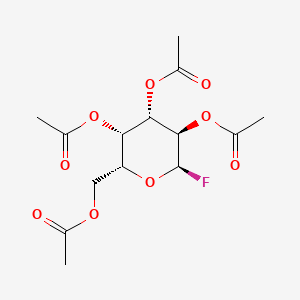

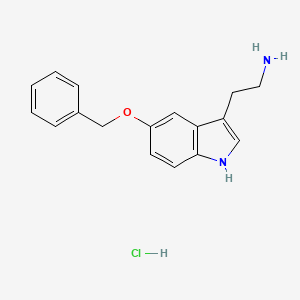

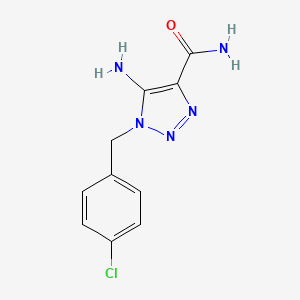

![molecular formula C15H16N2O2S B1334811 3-Nitro-5-[(3-phenylpropyl)thio]aniline CAS No. 899710-42-0](/img/structure/B1334811.png)

3-Nitro-5-[(3-phenylpropyl)thio]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitroaniline derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the synthesis of 3-(3-nitrophenylsulfonyl)aniline was achieved during the catalytic transfer hydrogenation of a polynitro aromatic compound, which involved the reduction of nitro groups at different aromatic rings . This process could be analogous to the synthesis of 3-Nitro-5-[(3-phenylpropyl)thio]aniline, where a similar reduction and substitution strategy might be employed.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is crucial for understanding their reactivity and properties. The paper on 3-(3-nitrophenylsulfonyl)aniline provides insights into the molecular structure through X-ray single crystal diffraction and quantum chemical calculations . These techniques could be applied to 3-Nitro-5-[(3-phenylpropyl)thio]aniline to determine its geometry, electronic structure, and potential reactive sites.

Chemical Reactions Analysis

The reactivity of nitroaniline derivatives is influenced by the presence of nitro groups and their position on the aromatic ring. For example, 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes undergo conjugated addition reactions with various nucleophiles, demonstrating the reactivity of the nitro group in these compounds . This suggests that 3-Nitro-5-[(3-phenylpropyl)thio]aniline may also participate in similar addition reactions due to the presence of a nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The papers do not directly provide data on 3-Nitro-5-[(3-phenylpropyl)thio]aniline, but the properties of similar compounds, like those mentioned in the provided papers, can offer a comparative basis. For instance, the solid-state structure and intermolecular interactions of a nitro furan derivative were analyzed using X-ray powder diffraction and DFT studies . These methods could be used to predict the properties of 3-Nitro-5-[(3-phenylpropyl)thio]aniline.

Scientific Research Applications

1. Catalysis

Hydrogenation of Nitroarenes

Nitroarenes, including compounds similar to 3-Nitro-5-[(3-phenylpropyl)thio]aniline, are hydrogenated to produce anilines, which are crucial intermediates in manufacturing agrochemicals, pharmaceuticals, and dyes. Research has shown that FeOx-supported platinum single-atom and pseudo-single-atom structures are highly active and chemoselective catalysts for this process, achieving high turnover frequencies and selectivities (Wei et al., 2014).

Selective Transfer Hydrogenation

Cobalt oxide-based nanomaterials have been developed for the selective hydrogenation of nitroarenes to anilines, tolerating various functional groups (Jagadeesh et al., 2015).

2. Material Science

Electrochromic Materials

Novel donor-acceptor systems involving nitrotriphenylamine units, similar to the structure of 3-Nitro-5-[(3-phenylpropyl)thio]aniline, have been synthesized and shown to have potential applications in electrochromic devices, particularly in the near-infrared region (Li et al., 2017).

Photocatalytic Conversion

Cadmium sulfide quantum dots have been used as photocatalysts for the reduction of nitrobenzene to aniline, which can be related to compounds like 3-Nitro-5-[(3-phenylpropyl)thio]aniline. This process involves sequential photoinduced, proton-coupled electron transfers (Jensen et al., 2016).

3. Organic Synthesis

- Synthesis of Chiral Compounds: Chiral 3-(2′-imidazolinyl)anilines, structurally similar to 3-Nitro-5-[(3-phenylpropyl)thio]aniline, have been synthesized from nitrobenzoic acid and used in the formation of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes (Yang et al., 2011).

properties

IUPAC Name |

3-nitro-5-(3-phenylpropylsulfanyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c16-13-9-14(17(18)19)11-15(10-13)20-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWWJBQNXCOYDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCSC2=CC(=CC(=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263508 |

Source

|

| Record name | 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-5-[(3-phenylpropyl)thio]aniline | |

CAS RN |

899710-42-0 |

Source

|

| Record name | 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899710-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-[(3-phenylpropyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

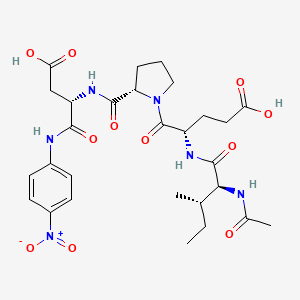

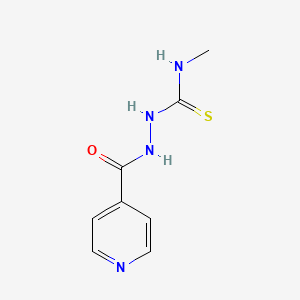

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)

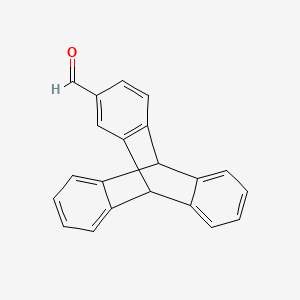

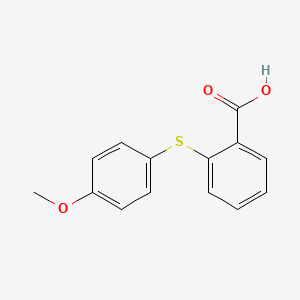

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

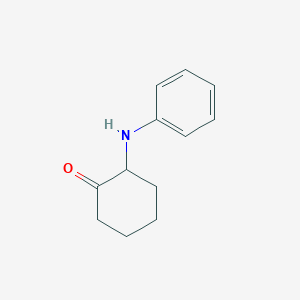

![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)